molecular formula C12H15NO5 B14602675 Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate CAS No. 59153-81-0

Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate

Cat. No.: B14602675
CAS No.: 59153-81-0
M. Wt: 253.25 g/mol
InChI Key: IFJYRJFCEWCEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a nitro group and a hydroxyl group attached to a propyl chain, which is further connected to a benzene ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ester and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the hydroxyl and propyl groups, making it less versatile in certain reactions.

    Methyl 4-hydroxybenzoate: Lacks the nitro and propyl groups, affecting its reactivity and applications.

    Methyl 4-(2-nitropropyl)benzoate: Similar structure but without the hydroxyl group, impacting its chemical behavior.

Uniqueness

Methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

59153-81-0

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-(1-hydroxy-2-methyl-2-nitropropyl)benzoate

InChI

InChI=1S/C12H15NO5/c1-12(2,13(16)17)10(14)8-4-6-9(7-5-8)11(15)18-3/h4-7,10,14H,1-3H3

InChI Key

IFJYRJFCEWCEKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)C(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.